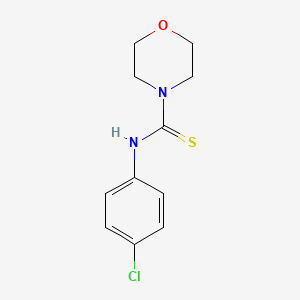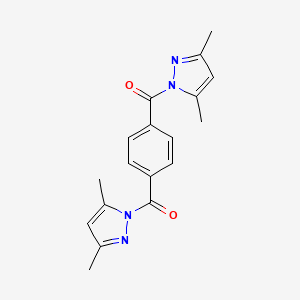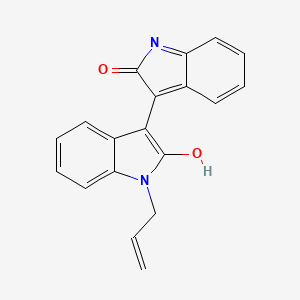![molecular formula C21H19ClN2O2S B5700848 4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5700848.png)
4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug development. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or receptors involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has the ability to induce cell death in certain cancer cell lines. It has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases. Additionally, it has been suggested that this compound may have neuroprotective effects and could be investigated as a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide in laboratory experiments is its relatively low toxicity. However, one of the limitations is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research involving 4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide. One direction is to investigate its potential use as an anti-cancer agent in vivo. Another direction is to explore its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its synthesis method for increased efficiency and yield.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the field of drug development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound for use in disease treatment.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide involves the reaction of 4-chloro-N-(2-methylphenyl)benzenesulfonamide with 4-methylbenzenecarboxylic acid anhydride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through recrystallization.
Applications De Recherche Scientifique
This compound has been extensively studied for its potential applications in the field of drug development. It has been shown to have activity against certain cancer cell lines and has been investigated as a potential anti-cancer agent. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-chloro-N-(2-methylphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S/c1-15-7-13-19(14-8-15)27(25,26)24-21(17-9-11-18(22)12-10-17)23-20-6-4-3-5-16(20)2/h3-14H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEFJJLSMRZOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)Cl)\NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)

![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![2-[(4-fluorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5700852.png)


![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)

